molecular formula C10H9N3O3 B1394203 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368893-06-4

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1394203
CAS No.: 1368893-06-4
M. Wt: 219.2 g/mol
InChI Key: DSMSDGQRQMZQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS 1368893-06-4) is a high-purity chemical compound with a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol . This triazole-carboxylic acid derivative features a fused heterocyclic structure, serving as a versatile building block and key intermediate in medicinal chemistry and organic synthesis . Researchers value this scaffold for developing novel bioactive molecules; closely related triazole derivatives are documented in scientific literature for their role in the synthesis of more complex heterocyclic systems . The presence of both a carboxylic acid and multiple nitrogen heteroatoms in its structure provides distinct sites for further chemical modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . For laboratory handling, it is recommended to be stored sealed in a dry environment, at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSDGQRQMZQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676907
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368893-06-4
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide and Thiosemicarbazide Route

A common approach involves starting from esters such as ethyl bromoacetate or related phenyl-substituted esters, which are first converted into hydrazides by reaction with hydrazine hydrate. These hydrazides then react with isothiocyanates or related reagents to form thiosemicarbazide derivatives. Subsequent cyclization in basic media leads to the formation of 1,2,4-triazole-3-thiones, which can be oxidized or transformed into the corresponding 5-oxo derivatives.

  • Example: Ethyl 2-(4-acetamido-phenoxy)acetate undergoes hydrazinolysis to form acetohydrazide, which reacts with isothiocyanates to give thiosemicarbazides. Cyclization under basic conditions yields 1,2,4-triazole-3-thiones in yields ranging from 52% to 88%.

Cyclization via Formic Acid or Acidic Conditions

Thiosemicarbazide intermediates can be cyclized using formic acid or other acidic reagents to form the 1,2,4-triazole ring system. For instance, reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid produces 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in 82% yield, demonstrating efficient ring closure.

Sulfamic Acid Catalyzed Cyclization

Another method involves refluxing arylidene derivatives with trimethylsilyl isothiocyanate in the presence of sulfamic acid as a catalyst. This reaction proceeds via intermediates that ultimately furnish 5-substituted phenyl-1,2,4-triazole-3-thiones in high yields.

Hydrazine Hydrate Reflux of Potassium Hydrazinecarbodithioate Salts

Substituted aryl hydrazides react with carbon disulfide in alcoholic potassium hydroxide to yield potassium hydrazinecarbodithioate salts. Refluxing these salts with hydrazine hydrate affords 4-amino-5-substituted-1,2,4-triazole-3-thiones, which can be further modified to the target compound.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Product Type Yield Range (%)
Esterification Ethyl bromoacetate, base Ester intermediate 70-90
Hydrazinolysis Hydrazine hydrate, ethanol, reflux Hydrazide 75-95
Reaction with isothiocyanates Dry ethanol, room temp or reflux Thiosemicarbazides 65-90
Cyclization (basic media) NaOH or KOH, reflux 1,2,4-Triazole-3-thiones 52-88
Acid-catalyzed cyclization Formic acid, reflux 1,2,4-Triazole-3-thiol derivatives 80-90
Sulfamic acid catalysis Reflux, trimethylsilyl isothiocyanate 5-substituted triazoles High

Research Findings and Notes

  • The cyclization step is critical and often determines the yield and purity of the final triazole product.
  • Choice of substituents on the starting materials affects the regioselectivity and efficiency of the cyclization.
  • The carboxylic acid group at position 3 can be introduced via hydrolysis of ester precursors or by using carboxyl-containing starting materials.
  • The methyl group at position 4 and the phenyl group at position 1 are typically introduced through the choice of starting hydrazides and isothiocyanates or via substitution reactions on the triazole ring.
  • Purity of the final compound is generally maintained above 95%, with storage recommended at 2–8 °C to preserve stability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is used as a probe to study enzyme mechanisms and as a potential inhibitor for various enzymes.

Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its use in treating infections caused by bacteria and fungi.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is useful in catalysis and in the design of metal-based drugs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities References
This compound -CH₃ (4), -Ph (1), -COOH (3) 219.20 Synthetic intermediate, antimicrobial?
2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide -Ph (1), -CONHPh (3) 281.27 Potential pharmacological ligand
5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid -H (4), -COOH (3) 143.11 Building block for heterocyclic synthesis
3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-... -Sulfanylidene (5), -Cl (aryl) 424.90 Structural studies, crystallography
Carfentrazone-ethyl (herbicide metabolite) -CF₂H (4), -Cl/F (aryl), -COOEt (3) 412.77 Herbicidal activity (PPO inhibition)

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The carboxylic acid group in the target compound enhances water solubility and metal-binding capacity compared to esters (e.g., carfentrazone-ethyl) or amides (e.g., phenylamide derivative) .

Biological Activity: Antimicrobial Potential: Quinolone-triazole hybrids (e.g., ) demonstrate enhanced antimicrobial activity due to synergistic effects between the triazole and fluoroquinolone moieties. The target compound’s activity remains underexplored but may differ due to its simpler substituents . Herbicidal Applications: Carfentrazone-ethyl derivatives (e.g., 2-chloro-5-(4-(difluoromethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid) are potent herbicides, whereas the target compound lacks the halogenated aryl groups critical for plant protox inhibition .

Spectroscopic and Crystallographic Properties: Schiff base derivatives (e.g., N-arylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones) exhibit distinct NMR shifts (e.g., 1H-NMR: δ 8.2–8.5 ppm for imine protons) compared to the target compound, reflecting electronic differences from substituents . X-ray crystallography (via SHELX or ORTEP-3) reveals planar triazole rings in most analogs, but bulky substituents (e.g., phenyl groups) induce torsional strain, as seen in the target compound’s derivatives .

Biological Activity

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1368893-06-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent studies.

The molecular formula of this compound is C10H9N3O3, with a molecular weight of 219.19 g/mol. The structure features a triazole ring which is often associated with various pharmacological effects.

Antitumor Activity

Recent studies indicate that compounds containing the triazole moiety exhibit antitumor properties . For instance, derivatives similar to 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
4-Methyl-5-oxo...A549 (lung)12.5
4-Methyl-5-oxo...MCF7 (breast)15.0

Antioxidant Activity

The antioxidant potential of triazole derivatives is notable. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Compounds similar to 4-Methyl-5-oxo... have exhibited antimicrobial activity against both bacterial and fungal strains. The mechanism typically involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives. The results indicated that modifications at specific positions on the triazole ring enhanced antitumor efficacy against several cancer cell lines, including breast and lung cancers .

Antioxidant Mechanism Investigation

Research focusing on the antioxidant properties of triazole derivatives revealed that these compounds could significantly reduce lipid peroxidation in cellular models. The study highlighted their potential in mitigating oxidative damage associated with chronic diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized?

  • Methodology : A common approach involves refluxing 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with electrophilic agents (e.g., di-(2-formylphenyl) isophthalate) in acetic acid, followed by vacuum evaporation and recrystallization from ethanol to yield crystalline products . Purity optimization requires iterative recrystallization (≥3 cycles) and monitoring via TLC or HPLC.

Q. How is the compound characterized structurally, and what tools are essential for validation?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the triazole core and substituent geometry. IR spectroscopy identifies key functional groups (e.g., C=O at ~1705 cm⁻¹, C=N at ~1518 cm⁻¹), while ¹H-NMR confirms proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) .

Q. What are the baseline protocols for evaluating the compound’s antimicrobial activity?

  • Methodology : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (1–256 µg/mL), with ampicillin as a positive control. Data interpretation must account for solvent effects (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure and compare predicted IR/NMR spectra with experimental data. For crystallographic discrepancies (e.g., bond-length variations), refine structures using SHELXL with high-resolution data (R-factor < 5%) and validate via QTAIM analysis .

Q. What strategies enhance the compound’s bioactivity through targeted chemical modifications?

  • Methodology : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring to improve antimicrobial potency. For antitumor activity, conjugate with quinoline or coumarin moieties via Mannich reactions (e.g., microwave-assisted synthesis at 100°C for 2 hours). Assess SAR using IC₅₀ values in MTT assays (e.g., against MCF-7 cells) .

Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?

  • Methodology : Stabilize reactive intermediates (e.g., Schiff bases) by conducting reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents. For reduction steps (e.g., NaBH₄), employ low temperatures (0–5°C) and slow addition rates. Monitor intermediates via LC-MS to optimize reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.